molecular formula C7H7F2NS B1364554 4-(Difluoromethylthio)aniline CAS No. 24933-60-6

4-(Difluoromethylthio)aniline

Cat. No. B1364554
CAS RN: 24933-60-6
M. Wt: 175.2 g/mol
InChI Key: ODJCIHKBMUREOC-UHFFFAOYSA-N
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Description

“4-(Difluoromethylthio)aniline” is an organic compound with the molecular formula C7H7F2NS and a molecular weight of 175.2 . It is also known by other synonyms such as “4-((difluoromethyl)sulfanyl)aniline” and "4-Aminophenyl difluoromethyl sulfide" .


Synthesis Analysis

The synthesis of “4-(Difluoromethylthio)aniline” can be achieved from 4,4’-Dithiodianiline and 2,2-DIFLUORO-1,3-DIPHENYL-PROPANE-1,3-DIONE . More detailed information about the synthesis process might be available in specific scientific literature .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethylthio)aniline” consists of a benzene ring attached to an amino group and a difluoromethylthio group . Theoretical studies of anions of aniline and its derivatives have been carried out using the density functional method .


Physical And Chemical Properties Analysis

“4-(Difluoromethylthio)aniline” has a boiling point of 64°C at 0.01mm . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

Organic Chemistry

  • Summary of the Application : “4-(Difluoromethylthio)aniline” is used in the synthesis of SCF2H- and SCF2FG-containing molecules . The “SCF2” moiety is a key motif in drug and agrochemical research .
  • Methods of Application : The methodologies developed for the difluoromethylation of sulfur-containing molecules and the direct construction of C−SCF2 bonds in various classes of compounds are showcased and discussed .
  • Results or Outcomes : The development of versatile strategies for the selective synthesis of SCF2H- and SCF2FG-containing molecules has attracted a lot of attention and inspired the scientific community to design new tools .

Medicinal Chemistry

  • Summary of the Application : The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups . A series of difluoromethyl anisoles and thioanisoles was prepared and their druglike properties, hydrogen bonding, and lipophilicity were studied .
  • Methods of Application : The hydrogen bond acidity parameters A (0.085–0.126) were determined using Abraham’s solute 1H NMR analysis .
  • Results or Outcomes : It was found that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl .

Late-stage Difluoromethylation

  • Summary of the Application : This compound is used in late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .
  • Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Difluoroalkylation of Anilines via Photoinduced Methods

  • Summary of the Application : “4-(Difluoromethylthio)aniline” is used in the photoinduced difluoroalkylation of anilines .
  • Methods of Application : Two methods for the photoinduced difluoroalkylation of anilines are presented, the first based on a redox-neutral approach using an organic photocatalyst and the latest via electron donor−acceptor (EDA) complex formation .
  • Results or Outcomes : The development of these methods provides a sustainable and mild protocol for the fluoroalkylation of organic backbones .

Radical Difluoromethylthiolation of Aromatics

  • Summary of the Application : “4-(Difluoromethylthio)aniline” is used in the radical difluoromethylthiolation of aromatics .
  • Methods of Application : This light-mediated protocol successfully converts a broad spectrum of arenes and heteroarenes to difluoromethylthioethers in the absence of noble metals and stoichiometric amounts of additives .
  • Results or Outcomes : This method provides a new way to synthesize difluoromethylthioethers .

Difluoromethylation of Large Biomolecules

  • Summary of the Application : “4-(Difluoromethylthio)aniline” is used in the precise site-selective installation of CF2H onto large biomolecules such as proteins .
  • Methods of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Safety And Hazards

“4-(Difluoromethylthio)aniline” is classified as a hazardous substance. It is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(difluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NS/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJCIHKBMUREOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395079
Record name 4-(Difluoromethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethylthio)aniline

CAS RN

24933-60-6
Record name 4-[(Difluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24933-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(difluoromethyl)sulfanyl]aniline
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